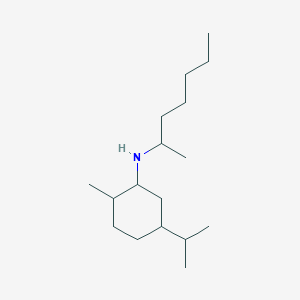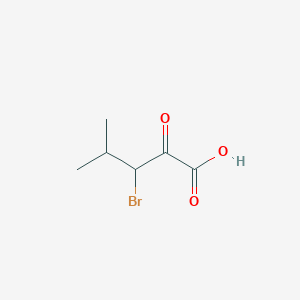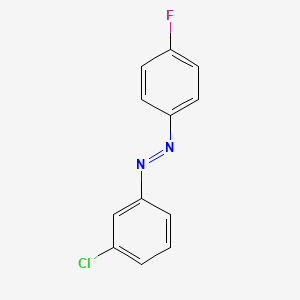
Bis(2-bromoethyl) butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-bromoethyl) butanedioate is an organic compound with the molecular formula C8H12Br2O4 It is characterized by the presence of two bromoethyl groups attached to a butanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromoethyl) butanedioate typically involves the esterification of butanedioic acid (succinic acid) with 2-bromoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-bromoethyl) butanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the bromoethyl groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the ester groups can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Oxidation: Performed in aqueous or organic solvents with the addition of the oxidizing agent under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or ethers depending on the nucleophile used.
Reduction: Formation of bis(2-hydroxyethyl) butanedioate.
Oxidation: Formation of butanedioic acid and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Bis(2-bromoethyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential as a prodrug or in drug delivery systems due to its ability to undergo controlled chemical transformations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of bis(2-bromoethyl) butanedioate involves its ability to undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms in the bromoethyl groups more susceptible to nucleophilic attack. The resulting products can interact with various molecular targets and pathways, depending on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl) butanedioate: Similar structure but with chlorine atoms instead of bromine.
Bis(2-iodoethyl) butanedioate: Similar structure but with iodine atoms instead of bromine.
Bis(2-fluoroethyl) butanedioate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
Bis(2-bromoethyl) butanedioate is unique due to the specific reactivity of the bromoethyl groups, which can undergo a wide range of chemical transformations. The presence of bromine atoms provides a balance between reactivity and stability, making it a versatile compound for various applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
90085-84-0 |
|---|---|
Molekularformel |
C8H12Br2O4 |
Molekulargewicht |
331.99 g/mol |
IUPAC-Name |
bis(2-bromoethyl) butanedioate |
InChI |
InChI=1S/C8H12Br2O4/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h1-6H2 |
InChI-Schlüssel |
DSOPUQZZMOTWDF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)OCCBr)C(=O)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)

![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)

